3-Ethoxy-4-methoxybenzaldehyde oxime

Catalog No.
S3401382
CAS No.
1956-36-1
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-methoxybenzaldehyde oxime

CAS Number

1956-36-1

Product Name

3-Ethoxy-4-methoxybenzaldehyde oxime

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3

InChI Key

FVYXOGUMKIMTAT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NO)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OC

3-Ethoxy-4-methoxybenzaldehyde oxime, with the chemical formula C10H13NO3C_{10}H_{13}NO_3 and CAS number 1956-36-1, is an organic compound characterized by an oxime functional group attached to a substituted benzaldehyde. This compound features an ethoxy group at the meta position and a methoxy group at the para position relative to the aldehyde group. Its molecular weight is approximately 195.21 g/mol, and it has been identified in various chemical databases for its potential applications in organic synthesis and medicinal chemistry .

  • Hydrolysis: It can be hydrolyzed to yield the corresponding aldehyde and hydroxylamine under acidic or basic conditions.
  • Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It may also undergo condensation reactions with various electrophiles due to the nucleophilic nature of the nitrogen atom in the oxime group.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 3-ethoxy-4-methoxybenzaldehyde oxime typically involves:

  • Formation of Aldehyde: Starting from 3-ethoxy-4-methoxybenzaldehyde, which can be synthesized from appropriate aromatic precursors through electrophilic aromatic substitution.
  • Oxime Formation: Reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime. This reaction generally requires heating to facilitate product formation.
text
3-Ethoxy-4-methoxybenzaldehyde + Hydroxylamine → 3-Ethoxy-4-methoxybenzaldehyde oxime

This method is efficient and yields high purity products suitable for further applications .

3-Ethoxy-4-methoxybenzaldehyde oxime finds applications primarily in:

  • Organic Synthesis: As an intermediate for synthesizing other organic compounds, particularly in pharmaceutical chemistry.
  • Research: Used in studies exploring the reactivity of oximes and their derivatives.
  • Potential Medicinal Uses: Due to its structural features, it may have applications in drug development, particularly targeting inflammation or microbial infections .

Several compounds share structural similarities with 3-ethoxy-4-methoxybenzaldehyde oxime. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methoxybenzaldehyde oximeMethoxy group at para positionSimpler structure; lacks ethyl substitution
2-Ethoxybenzaldehyde oximeEthoxy group at ortho positionDifferent positional isomer; potential different reactivity
3-Methoxybenzaldehyde oximeMethoxy group at meta positionLacks ethyl substitution; different steric effects
Benzaldehyde oximeNo substituents on benzene ringBasic structure; serves as a reference point

The uniqueness of 3-ethoxy-4-methoxybenzaldehyde oxime lies in its specific arrangement of substituents, which may enhance its solubility and biological activity compared to simpler analogs .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-19

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